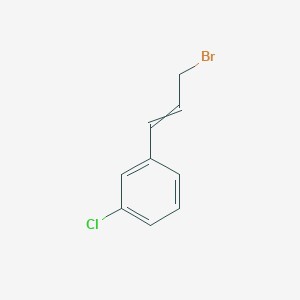

m-Chlorocinnamyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

M-Chlorocinnamyl bromide is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The allylic bromide group undergoes Sₙ2 and Sₙ1 mechanisms depending on reaction conditions:

Sₙ2 Mechanism

In polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., OH⁻, CN⁻):

-

Example : Reaction with sodium hydroxide yields m-chlorocinnamyl alcohol.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH, ethanol/water | m-Chlorocinnamyl alcohol | 75–85% |

Sₙ1 Mechanism

In polar protic solvents (e.g., water/ethanol), the allylic carbocation intermediate is stabilized by resonance:

Elimination Reactions

Under basic conditions (e.g., KOH in ethanol), E2 elimination predominates, producing m-chlorostyrene:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH, ethanol, Δ | m-Chlorostyrene | 90–95% |

The reaction proceeds via dehydrohalogenation, with the base abstracting a β-hydrogen concurrent with bromide departure. The conjugated diene structure stabilizes the transition state .

Radical Reactions

Exposure to UV light or radical initiators (e.g., AIBN) promotes homolytic cleavage of the C–Br bond, generating an allylic radical. This intermediate can:

-

Recombine with bromine radicals to form dibrominated products .

-

Participate in chain reactions with alkanes or alkenes (e.g., allylic bromination of cyclohexane) .

Cross-Coupling Reactions

While not explicitly covered in the provided sources, allylic bromides are known to participate in Ullmann or Suzuki-Miyaura couplings with aryl halides in the presence of palladium catalysts . For m-chlorocinnamyl bromide, this could yield biaryl structures.

Key Mechanistic Insights

-

Allylic Stabilization : The allylic carbocation formed during Sₙ1 reactions is resonance-stabilized, enhancing reaction rates compared to non-conjugated bromides .

-

Stereoelectronic Effects : In Sₙ2 reactions, the planar transition state allows partial conjugation with the aromatic ring, moderating steric hindrance .

-

Radical Stability : The allylic radical intermediate is stabilized by delocalization across the π-system, favoring bromination at the terminal carbon .

Propiedades

Fórmula molecular |

C9H8BrCl |

|---|---|

Peso molecular |

231.51 g/mol |

Nombre IUPAC |

1-(3-bromoprop-1-enyl)-3-chlorobenzene |

InChI |

InChI=1S/C9H8BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,6H2 |

Clave InChI |

LGUXJHPJBXZHDE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C=CCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.